molecular formula C11H10BrNS B1274990 4-(4-Bromophenyl)-2,5-dimethylthiazole CAS No. 397283-49-7

4-(4-Bromophenyl)-2,5-dimethylthiazole

Cat. No. B1274990
CAS RN: 397283-49-7
M. Wt: 268.17 g/mol
InChI Key: JSTYHWXLJQUUID-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2,5-dimethylthiazole (4-BP-2,5-DMT) is an aromatic thiazole derivative that has been studied for its potential applications in a variety of scientific fields due to its unique properties. It is a colorless solid with a molecular weight of 247.21 g/mol, and a melting point of 113-116°C. 4-BP-2,5-DMT is known to possess a variety of biochemical and physiological effects, as well as having potential applications in the fields of synthetic organic chemistry, medicinal chemistry and biochemistry.

Scientific Research Applications

Antifungal and Antimicrobial Properties

4-(4-Bromophenyl)-2,5-dimethylthiazole and its derivatives show promise in combating fungal and bacterial infections. A study by Buchta et al. (2004) demonstrated that 4-bromophenyl derivatives exhibited broad-spectrum in vitro activity against pathogenic yeasts and molds, particularly effective against Aspergillus spp. and fluconazole-resistant yeast isolates like Candida glabrata and Saccharomyces cerevisiae (Buchta et al., 2004). Similarly, Deep et al. (2014) synthesized novel 4-thiazolidinone derivatives and found significant antimicrobial activity against various Gram-negative and Gram-positive bacterial strains (Deep et al., 2014).

Corrosion Inhibition

The compound's derivatives have been studied for their role in inhibiting steel corrosion. Obot et al. (2016) performed Density Functional Theory (DFT) and Monte Carlo simulations on certain Schiff bases, including derivatives of this compound, demonstrating their effectiveness as corrosion inhibitors for steel in acidic media (Obot et al., 2016).

Anticancer Properties

Research also suggests potential applications in cancer treatment. Kumar et al. (2015) synthesized 4-thiazolidinone derivatives and tested them against leukemic cell lines. One compound, in particular, showed significant antiproliferative activity and induced tumor regression in a mouse model (Kumar et al., 2015).

Ecotoxicological Impact Assessment

Studies have also focused on the ecotoxicological impacts of such compounds. For instance, Jiangning et al. (2004) investigated the effects of 4-aminobiphenyl, a related compound, using various ecotoxicological models. They found it to be toxic to aquatic organisms and mammalian cells, underscoring the importance of understanding the environmental impact of these compounds (Jiangning et al., 2004).

Synthesis and Characterization

Considerable research has been dedicated to synthesizing and characterizing derivatives of this compound. Studies like those by Hariri et al. (1997) and Zhou Zhong-gao (2011) focused on the synthesis of various derivatives and their characterization using different techniques (Hariri et al., 1997), (Zhou Zhong-gao, 2011).

Molecular Docking and Computational Analysis

Thomas et al. (2018) reported a solvent-free synthesis pathway for two imidazole derivatives, followed by detailed experimental and computational spectroscopic characterization and reactivity study, indicating the compound's potential in molecular docking and computational analysis (Thomas et al., 2018).

Biochemical Analysis

Biochemical Properties

4-(4-Bromophenyl)-2,5-dimethylthiazole plays a significant role in biochemical reactions, particularly due to its interactions with enzymes and proteins. It has been observed to interact with cytochrome P-450-dependent monooxygenases, which are crucial for the metabolism of various substances . These interactions often involve the formation of enzyme-substrate complexes, leading to the modulation of enzyme activity. Additionally, this compound has shown potential antimicrobial and antiproliferative activities, indicating its ability to interact with bacterial and cancer cell proteins .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has demonstrated the ability to inhibit cell proliferation by interfering with specific signaling pathways . Moreover, it has shown antimicrobial activity by disrupting the biosynthesis of bacterial lipids, thereby affecting bacterial cell function . These effects highlight the compound’s potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the active sites of enzymes. This binding can lead to the formation of stable enzyme-inhibitor complexes, thereby preventing the enzyme from catalyzing its substrate . Additionally, the compound has been shown to interact with DNA, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and antimicrobial activity, indicating its potential for prolonged therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as antimicrobial and antiproliferative activities . At higher doses, toxic or adverse effects have been observed, including potential damage to liver and kidney tissues . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P-450 . These interactions facilitate the compound’s metabolism, leading to the formation of metabolites that may have distinct biological activities. The compound’s metabolism can also influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound has been shown to accumulate in the mitochondria, where it exerts its effects on cellular respiration and energy production .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound has been found to localize in the mitochondria, where it interacts with mitochondrial proteins and influences mitochondrial function . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell .

properties

IUPAC Name

4-(4-bromophenyl)-2,5-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNS/c1-7-11(13-8(2)14-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTYHWXLJQUUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401885
Record name 4-(4-Bromophenyl)-2,5-dimethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

397283-49-7
Record name 4-(4-Bromophenyl)-2,5-dimethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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